3,3,5-Trimethylcyclohexyl methacrylate
Overview
Description
3,3,5-Trimethylcyclohexyl methacrylate is a chemical compound known for its unique structure and properties. It is an ester monomer with a bulky alkyl group, making it chemically stable and useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3,5-Trimethylcyclohexyl methacrylate can be synthesized through the esterification of methacrylic acid with 3,3,5-trimethylcyclohexanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The process may include additional steps such as purification through distillation to achieve high purity levels required for specific applications .
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethylcyclohexyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers used in coatings, adhesives, and sealants.
Esterification and Transesterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed to produce methacrylic acid and 3,3,5-trimethylcyclohexanol.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester.
Major Products Formed
Polymers: Used in various industrial applications.
Methacrylic Acid and 3,3,5-Trimethylcyclohexanol: Products of hydrolysis.
Scientific Research Applications
3,3,5-Trimethylcyclohexyl methacrylate has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Utilized in the development of biocompatible materials.
Medicine: Investigated for use in drug delivery systems and medical devices.
Industry: Employed in the production of coatings, adhesives, sealants, and water treatment chemicals.
Mechanism of Action
The mechanism of action of 3,3,5-Trimethylcyclohexyl methacrylate primarily involves its ability to polymerize and form stable polymers. The bulky alkyl group in its structure provides steric hindrance, which contributes to the stability and unique properties of the resulting polymers. These polymers exhibit excellent chemical, water, and abrasion resistance, making them suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
- Isobornyl methacrylate
- Cyclohexyl methacrylate
- Isodecyl methacrylate
- Triethylene glycol dimethacrylate
Uniqueness
Compared to similar compounds, 3,3,5-Trimethylcyclohexyl methacrylate offers unique advantages such as lower viscosity, lower odor, and excellent solvency. Its bulky alkyl group provides enhanced stability and resistance to environmental factors, making it a preferred choice for specific applications .
Properties
IUPAC Name |
(3,3,5-trimethylcyclohexyl) 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-9(2)12(14)15-11-6-10(3)7-13(4,5)8-11/h10-11H,1,6-8H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABQKEQFLJIRHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
75673-26-6 | |
Record name | 2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75673-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5044990 | |
Record name | 3,3,5-Trimethylcyclohexyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7779-31-9 | |
Record name | 3,3,5-Trimethylcyclohexyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7779-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5,5-Trimethylcyclohexyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3,5-Trimethylcyclohexyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,5-trimethylcyclohexyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5,5-TRIMETHYLCYCLOHEXYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/508SPW3T3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is understanding the phase behavior of 3,3,5-Trimethylcyclohexyl methacrylate (335-TMCHMA) in high-pressure CO2 important?
A1: [] This knowledge is crucial for developing efficient and environmentally friendly supercritical fluid processes involving 335-TMCHMA. Supercritical CO2 acts as a solvent in these processes, offering advantages like tunable solvent properties and easy separation. Understanding the phase behavior, particularly the solubility of 335-TMCHMA in CO2 under different pressures and temperatures, allows for precise control and optimization of these processes. [] This can lead to more sustainable and efficient manufacturing methods for products potentially involving 335-TMCHMA as a building block.
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